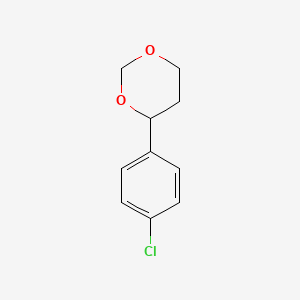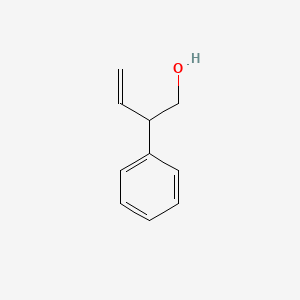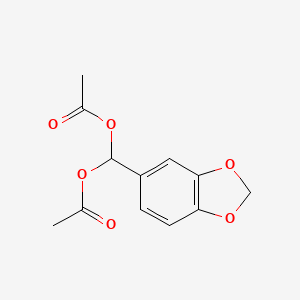
Hafnium;rhenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium and rhenium are transition metals known for their unique properties and applications. Hafnium, represented by the symbol Hf, has an atomic number of 72 and is a lustrous, silvery-gray metal. Rhenium, represented by the symbol Re, has an atomic number of 75 and is a dense, silvery-white metal. When combined, hafnium and rhenium form a compound that exhibits remarkable properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of hafnium and rhenium compounds typically involves high-temperature processes. One common method is the reduction of hafnium tetrachloride (HfCl₄) and rhenium heptoxide (Re₂O₇) using hydrogen gas at elevated temperatures. This process yields hafnium-rhenium alloys with desired compositions.
Industrial Production Methods: Industrial production of hafnium and rhenium compounds often involves vacuum arc furnaces. In these furnaces, metal powders of hafnium and rhenium are compressed into tablets and degassed in a vacuum environment. The resulting alloys are then melted and solidified to form high-purity hafnium-rhenium compounds .
Análisis De Reacciones Químicas
Types of Reactions: Hafnium and rhenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium reacts with halogens to form hafnium halides, such as hafnium tetrachloride (HfCl₄) . Rhenium compounds, on the other hand, can form oxides, halides, and carbides .
Common Reagents and Conditions: Common reagents used in the reactions of hafnium and rhenium compounds include halogens (e.g., chlorine, fluorine), hydrogen gas, and various acids. These reactions often require high temperatures and controlled environments to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of hafnium and rhenium compounds include hafnium dioxide (HfO₂), hafnium carbide (HfC), rhenium trioxide (ReO₃), and rhenium hexafluoride (ReF₆) .
Aplicaciones Científicas De Investigación
Hafnium and rhenium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, hafnium and rhenium compounds are explored for their potential use in cancer treatment and imaging techniques . In industry, these compounds are used in high-temperature alloys, aerospace components, and electronic devices due to their excellent thermal and mechanical properties .
Mecanismo De Acción
The mechanism of action of hafnium and rhenium compounds involves their ability to form stable bonds with other elements and compounds. Hafnium, for example, forms a protective oxide layer when exposed to air, which prevents further oxidation . Rhenium compounds, on the other hand, exhibit unique catalytic properties due to their ability to undergo multiple oxidation states . These properties make hafnium and rhenium compounds effective in various applications, including catalysis and material science.
Comparación Con Compuestos Similares
Hafnium and rhenium compounds can be compared with other transition metal compounds, such as those of zirconium and tungsten. Zirconium, like hafnium, forms stable oxides and carbides, but hafnium exhibits better high-temperature stability and corrosion resistance . Tungsten, similar to rhenium, is used in high-temperature applications, but rhenium offers superior catalytic properties and resistance to oxidation . These unique properties make hafnium and rhenium compounds valuable in specialized applications where other metals may not perform as well.
List of Similar Compounds:- Zirconium compounds (e.g., zirconium dioxide, zirconium carbide)
- Tungsten compounds (e.g., tungsten trioxide, tungsten carbide)
- Molybdenum compounds (e.g., molybdenum trioxide, molybdenum carbide)
Propiedades
Número CAS |
12298-62-3 |
|---|---|
Fórmula molecular |
HfRe2 |
Peso molecular |
550.90 g/mol |
Nombre IUPAC |
hafnium;rhenium |
InChI |
InChI=1S/Hf.2Re |
Clave InChI |
HYTCAZKCLOORMD-UHFFFAOYSA-N |
SMILES canónico |
[Hf].[Re].[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)

![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
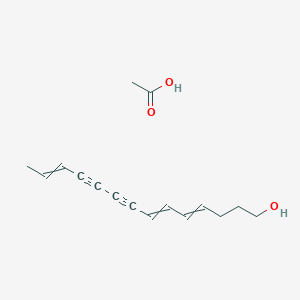

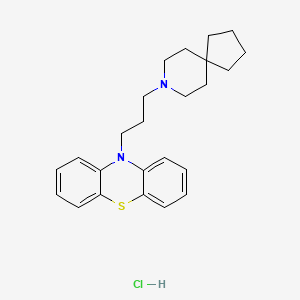
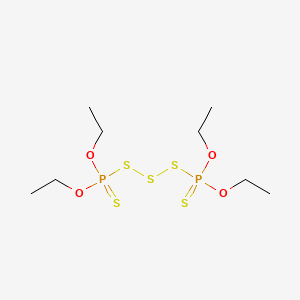
![1-(2-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14724538.png)

![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)
